molecular formula C13H9N3O B15207012 [3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile CAS No. 134161-77-6

[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile

Cat. No.: B15207012
CAS No.: 134161-77-6
M. Wt: 223.23 g/mol
InChI Key: QTXLTLVWXKWTKN-UHFFFAOYSA-N
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Description

[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a benzofuran moiety at the 3-position and an acetonitrile group at the 5-position. The benzofuran group contributes aromaticity and electron-rich properties, while the acetonitrile substituent introduces a strong electron-withdrawing character.

Properties

CAS No.

134161-77-6

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

2-[3-(1-benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C13H9N3O/c14-6-5-10-8-11(16-15-10)13-7-9-3-1-2-4-12(9)17-13/h1-4,7-8H,5H2,(H,15,16)

InChI Key

QTXLTLVWXKWTKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=C3)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile typically involves the construction of the benzofuran and pyrazole rings followed by their coupling. One common method is the cyclization of ortho-hydroxyphenylacetonitrile with appropriate reagents to form the benzofuran ring. This can be followed by the formation of the pyrazole ring through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the benzofuran and pyrazole moieties under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and ensuring the process is environmentally friendly. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, while nucleophilic substitution can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzofuran and pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe to study biological processes involving benzofuran and pyrazole moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile would depend on its specific biological target. Generally, compounds containing benzofuran and pyrazole rings can interact with various enzymes and receptors in the body. The benzofuran moiety can intercalate with DNA or inhibit enzymes like topoisomerases, while the pyrazole ring can bind to protein kinases or other signaling molecules. The combined effects of these interactions can lead to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Benzofuran vs.
  • Acetonitrile Group : Shared across all analogs, this group likely imparts similar dipole moments and reactivity (e.g., nucleophilic nitrile chemistry).
  • N1 Substituents : The absence of bulky groups (e.g., isopropyl in ) at N1 in the target compound may improve solubility or reduce steric hindrance in binding interactions.

Electronic Properties and Computational Analysis

Computational tools such as density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) can elucidate electronic differences:

  • Electron Density and Reactivity : The benzofuran moiety in the target compound donates electron density to the pyrazole ring, contrasting with electron-withdrawing substituents like halogens in or trifluoromethyl groups in other analogs. This difference may alter sites of electrophilic attack or hydrogen-bonding capacity.
  • Local Kinetic Energy Density : Methods from the Colle-Salvetti correlation-energy formula could quantify electron correlation effects, revealing stabilization differences between benzofuran-containing and halogenated analogs.

Physicochemical and Functional Differences

Solubility and Lipophilicity

  • Halogen substituents (e.g., in ) further enhance lipophilicity but may introduce metabolic stability challenges.

Biological Activity

Introduction

The compound [3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9N3OC_{13}H_{9}N_{3}O with a molecular weight of 223.23 g/mol. The compound features a benzofuran moiety linked to a pyrazole ring, which is further functionalized with an acetonitrile group. This unique structure may contribute to its diverse biological activities.

Biological Activities

Research into the biological activity of this compound indicates potential therapeutic applications, particularly in the fields of oncology and inflammation. The following sections detail specific biological activities observed in studies.

Anticancer Activity

Several studies have investigated the anticancer properties of benzofuran and pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
ME-18015
A54910
HT-2912

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation in various models. A notable study demonstrated that similar compounds significantly decreased paw edema in rat models when administered prior to inflammatory stimuli.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzofuran Moiety : Starting from 2-benzofurancarboxaldehyde.
  • Pyrazole Ring Formation : Reaction with hydrazine derivatives under acidic conditions.
  • Acetonitrile Functionalization : Nucleophilic substitution to introduce the acetonitrile group.

Structure-Activity Relationship (SAR) studies indicate that modifications to either the benzofuran or pyrazole components can significantly affect biological activity. For example, substituents at specific positions on the benzofuran ring have been correlated with enhanced potency against cancer cell lines, suggesting that fine-tuning these structural elements could optimize therapeutic efficacy.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Efficacy : A recent study evaluated the compound's efficacy against multiple cancer cell lines and found it exhibited a dose-dependent response, significantly inhibiting growth at concentrations below 20 µM .
  • Inflammation Model : In a controlled experiment using carrageenan-induced paw edema in rats, administration of this compound resulted in a 50% reduction in swelling compared to control groups .

Q & A

Q. Advanced: How can researchers address low yields or side-product formation during coupling reactions involving benzofuran and pyrazole moieties?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: Benzofuran derivatives (e.g., 1-benzofuran-2-yl boronic acid) are coupled with pyrazole intermediates via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(OAc)₂) in acetonitrile/water solvent systems. Reaction conditions (e.g., reflux under nitrogen) are critical to avoid oxidation .
  • Step 2: Acetonitrile groups are introduced via nucleophilic substitution or cyanation reactions. For instance, 2-(pyrazol-5-yl)acetonitrile derivatives are synthesized using K₂CO₃ as a base in acetonitrile at elevated temperatures (60–90°C) .
    Advanced Optimization: Low yields may arise from steric hindrance or competing side reactions. Strategies include:
  • Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve coupling efficiency.
  • Using high-resolution mass spectrometry (HRMS) and HPLC (≥95% purity thresholds) to identify and quantify side products .

Basic: Which spectroscopic techniques are essential for characterizing [3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile?

Q. Advanced: How can discrepancies in NMR or MS data be resolved for structurally similar analogs?

Methodological Answer: Core Techniques:

  • ¹H/¹³C NMR: Key for confirming regiochemistry. For example, pyrazole protons resonate at δ 6.5–7.5 ppm, while benzofuran protons appear at δ 7.0–8.0 ppm . Acetonitrile’s nitrile group is identified via IR (C≡N stretch ~2250 cm⁻¹).
  • MS-ESI: Base peak analysis (e.g., [M+H]+ at m/z 280–420) confirms molecular weight .
    Advanced Resolution of Data Contradictions:
  • Overlapping NMR signals in crowded aromatic regions can be resolved using 2D NMR (e.g., HSQC, HMBC) .
  • HRMS with <5 ppm mass error distinguishes between isomers (e.g., pyrazole vs. isoxazole derivatives) .

Basic: What solvent systems are optimal for purifying this compound?

Q. Advanced: How does solvent polarity influence crystallization and polymorph formation?

Methodological Answer: Basic Protocol:

  • Acetonitrile/water mixtures are preferred for recrystallization due to the compound’s moderate polarity .
  • Gradient HPLC (C18 column, 0.1% formic acid in acetonitrile/water) achieves >95% purity .
    Advanced Crystallography:
  • Polar solvents (e.g., DMSO) may induce polymorphic forms. Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) reveals packing arrangements and hydrogen-bonding networks critical for stability .

Basic: How is the electronic environment of the benzofuran moiety probed experimentally?

Q. Advanced: What computational methods validate experimental findings on substituent effects?

Methodological Answer: Basic Analysis:

  • UV-Vis spectroscopy (λmax ~270–300 nm) identifies π→π* transitions in benzofuran .
  • Cyclic voltammetry measures redox potentials to assess electron-withdrawing/donating effects of substituents.
    Advanced Computational Modeling:
  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and correlate with experimental UV-Vis data .

Basic: What biological assays are relevant for evaluating this compound’s activity?

Q. Advanced: How do structural modifications (e.g., acetonitrile vs. carboxamide substituents) impact target binding?

Methodological Answer: Basic Assays:

  • Kinase inhibition: IC₅₀ determination via fluorescence polarization assays (e.g., p38 MAP kinase) .
  • Receptor binding: Radioligand displacement assays (e.g., mGluR5) quantify affinity (Kᵢ values) .
    Advanced SAR Studies:
  • Replace the acetonitrile group with bulkier substituents (e.g., tert-butyl) to assess steric effects on binding pockets.
  • Co-crystallization with target proteins (e.g., kinases) reveals binding modes and guides rational design .

Basic: How is thermal stability assessed for this compound?

Q. Advanced: What analytical techniques detect decomposition pathways under stress conditions?

Methodological Answer: Basic Protocol:

  • Thermogravimetric analysis (TGA) measures weight loss up to 300°C to determine decomposition onset.
  • Differential scanning calorimetry (DSC) identifies melting points and phase transitions .
    Advanced Degradation Analysis:
  • High-resolution LC-MS/MS identifies degradation products (e.g., hydrolysis of nitrile to amide under acidic conditions) .
  • Accelerated stability studies (40°C/75% RH for 6 months) validate storage conditions .

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